molecular formula C9H8BrN3 B2785278 3-Bromo-2-(1H-pyrazol-4-YL)aniline CAS No. 1820609-09-3

3-Bromo-2-(1H-pyrazol-4-YL)aniline

Cat. No.: B2785278
CAS No.: 1820609-09-3
M. Wt: 238.088
InChI Key: XCXOKYBNKKZPOF-UHFFFAOYSA-N
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Description

3-Bromo-2-(1H-pyrazol-4-YL)aniline is a heterocyclic compound that features a bromine atom, a pyrazole ring, and an aniline moiety. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the bromine atom and the pyrazole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(1H-pyrazol-4-YL)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.

    Coupling with Aniline: The final step involves coupling the brominated pyrazole with aniline.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(1H-pyrazol-4-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Pyrazoles: Formed through nucleophilic substitution.

    Quinone Derivatives: Formed through oxidation.

    Amines: Formed through reduction.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(1H-pyrazol-4-YL)aniline depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(1H-pyrazol-4-YL)aniline
  • 3-Iodo-2-(1H-pyrazol-4-YL)aniline
  • 2-(1H-Pyrazol-4-YL)aniline

Uniqueness

3-Bromo-2-(1H-pyrazol-4-YL)aniline is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability .

Properties

IUPAC Name

3-bromo-2-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXOKYBNKKZPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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